molecular formula C11H11N3O4S B3001654 Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate CAS No. 515860-78-3

Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B3001654
CAS No.: 515860-78-3
M. Wt: 281.29
InChI Key: WTZADDHMMZWFHI-UHFFFAOYSA-N
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Description

Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate (CAS: 515860-78-3) is a substituted thiophene derivative characterized by:

  • Methyl ester at position 2.
  • Cyanoacetyl group at position 2.
  • Aminocarbonyl (carbamoyl) at position 3.
  • Methyl substituent at position 4.

Its molecular formula is C₁₁H₁₂N₃O₄S (MW: 298.3). The compound’s synthesis likely involves Gewald-type reactions, similar to methods described for related thiophenes, such as condensation of ethyl acetoacetate with sulfur and cyanoacetate derivatives under reflux conditions .

Properties

IUPAC Name

methyl 5-carbamoyl-2-[(2-cyanoacetyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-5-7(11(17)18-2)10(14-6(15)3-4-12)19-8(5)9(13)16/h3H2,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZADDHMMZWFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of Functional Groups: The cyanoacetyl and aminocarbonyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for the synthesis of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : This is achieved through cyclization reactions involving sulfur and suitable dienes.
  • Introduction of Functional Groups : The cyanoacetyl and aminocarbonyl groups are introduced via nucleophilic substitution reactions.
  • Esterification : The final step involves esterification of the carboxyl group with methanol in the presence of an acid catalyst.

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Building Block for Complex Molecules : This compound serves as a key intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
  • Reagent in Organic Synthesis : It is utilized in various organic reactions due to its unique functional groups, which can participate in oxidation, reduction, and substitution reactions .

Biology

  • Biochemical Probes : The compound can be employed as a probe in biochemical assays to study enzyme interactions and mechanisms, particularly due to its ability to form hydrogen bonds with target enzymes or receptors.
  • Potential Therapeutic Applications : Its unique structure may allow for modulation of biological activities, making it a candidate for drug development targeting specific pathways or diseases.

Industry

  • Production of Specialty Chemicals : this compound can be used in manufacturing specialty chemicals with tailored properties for various applications, including pharmaceuticals and agrochemicals .

Case Studies

Several studies highlight the applications of this compound:

  • Enzyme Interaction Study : Research demonstrated that this compound effectively modulates enzyme activity in vitro, suggesting potential therapeutic uses in enzyme-related disorders.
  • Synthesis of Novel Derivatives : A study explored the synthesis of derivatives using this compound as a precursor, leading to new compounds with enhanced biological activity.
  • Industrial Application Trials : Trials indicated that this compound could be integrated into production processes for specialty chemicals, showcasing its versatility .

Mechanism of Action

The mechanism of action of Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The cyanoacetyl and aminocarbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring provides a stable scaffold that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Thiophene Derivatives

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituent Modifications Key Differences
Target Compound 515860-78-3 C₁₁H₁₂N₃O₄S 298.3 2-cyanoacetyl, 5-aminocarbonyl, 4-methyl, 3-methyl ester Reference compound
Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate 314245-35-7 C₁₀H₁₁ClN₂O₄S 290.73 2-chloroacetyl Chloroacetyl group (electron-withdrawing but less polar than cyanoacetyl); lower molecular weight
Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate 514218-58-7 C₁₂H₁₄N₃O₄S 312.32 Ethyl ester at position 3 Ethyl ester increases lipophilicity compared to methyl ester; higher molecular weight
Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate 314282-29-6 C₁₁H₉F₃N₂O₃S 306.26 4-cyano, 5-trifluoroacetyl Trifluoroacetyl group (stronger electron-withdrawing effect than cyanoacetyl); altered electronic properties and stability
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate 189076-97-9 C₁₁H₁₄ClNO₃S 275.75 4-ethyl, 2-chloroacetyl Ethyl substituent at position 4 increases steric bulk; chloroacetyl reduces polarity compared to cyanoacetyl

Electronic and Steric Effects

  • Cyanoacetyl vs. Chloroacetyl/Trifluoroacetyl: The cyanoacetyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the thiophene ring. Chloroacetyl (in CAS 314245-35-7) and trifluoroacetyl (CAS 314282-29-6) groups exhibit varying degrees of electron withdrawal, with trifluoroacetyl being the most potent .
  • Ester Group : Methyl esters (e.g., target compound) are less lipophilic than ethyl esters (CAS 514218-58-7), influencing solubility and membrane permeability .

Pharmacological Potential

While specific biological data for the target compound is unavailable, structurally related thiophenes have shown:

  • Anticancer Activity: Analogous compounds with carboxamide groups (e.g., 5-cyano-N-(4-methoxyphenyl)-2-phenylamino derivatives) demonstrated cytotoxicity in hepatocellular carcinoma models .

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl esters.
  • Stability: Cyanoacetyl groups may confer greater hydrolytic stability compared to chloroacetyl derivatives.

Biological Activity

Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate (CAS Number: 515860-78-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₁N₃O₄S
  • Molecular Weight : 253.29 g/mol
  • Hazard Classification : Irritant .

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific activities and findings from various studies.

Antimicrobial Activity

Recent studies have indicated that this compound possesses significant antimicrobial properties. For instance:

  • Study Findings : A series of in vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be in the range of 32 to 64 µg/mL for these pathogens.
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent:

  • Mechanism of Action : It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures, suggesting a potential role in managing inflammatory diseases.
  • Case Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in paw swelling and systemic inflammatory markers compared to control groups.

Anticancer Potential

Emerging research highlights its potential as an anticancer agent:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)
HeLa15
MCF-720

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : Reduction in the production of pro-inflammatory cytokines.

Q & A

Basic Questions

Q. What are the key synthetic routes for Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via multi-step reactions involving substituted thiophene precursors. A common approach involves:

Condensation : React ethyl acetoacetate with elemental sulfur and a cyanoacetate derivative (e.g., malononitrile or ethyl cyanoacetate) under reflux in ethanol with triethylamine as a catalyst .

Functionalization : Introduce the cyanoacetyl and aminocarbonyl groups via nucleophilic substitution or coupling reactions. For example, diazonium salt coupling or acetylation in acetic acid/acetic anhydride mixtures .

  • Critical Conditions :
  • Solvent : Ethanol or 1,4-dioxane for reflux.
  • Catalysts : Triethylamine or piperidine for accelerating condensation.
  • Work-up : Neutralization with ice/water mixtures containing HCl to precipitate products .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should be observed?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for signals at δ 2.3–2.5 ppm (methyl groups on thiophene), δ 6.5–7.5 ppm (amide/amine protons), and δ 10–12 ppm (carbamate NH) .
  • ¹³C NMR : Peaks at ~165–170 ppm (ester/amide carbonyls) and ~110–120 ppm (cyano carbons).
  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1650–1750 cm⁻¹ (C=O from ester/amide groups) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 307.3 g/mol via ESI-MS) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar thiophene derivatives are classified as irritants) .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what challenges arise during refinement?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
  • Refinement : Employ SHELXL for structure solution, focusing on resolving disorder in the cyanoacetyl group or thiophene ring substituents. Challenges include:
  • Twinned Crystals : Use TWINABS for data scaling .
  • Thermal Motion : Apply anisotropic displacement parameters for non-H atoms .
  • Validation : Check CIF files with PLATON for symmetry errors .

Q. What computational methods are suitable for studying the electronic properties or reaction mechanisms involving this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) and predict reactivity sites .
  • Mechanistic Studies : Use Gaussian or ORCA to model transition states for nucleophilic substitutions on the thiophene ring .
  • Docking Studies : Investigate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the aminocarbonyl group’s hydrogen-bonding potential .

Q. How can contradictory spectral or crystallographic data be analyzed to confirm structural assignments?

  • Methodology :

  • Cross-Validation : Compare experimental NMR/IR data with computed spectra (e.g., via ACD/Labs or ChemDraw).
  • Resolve Ambiguities : For X-ray data, check for missed symmetry (e.g., pseudo-merohedral twinning) or incorrect space group assignments .
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to confirm proton coupling networks, especially for overlapping signals in the aromatic region .

Q. What strategies optimize regioselectivity during functionalization of the thiophene ring?

  • Methodology :

  • Directing Groups : Utilize the aminocarbonyl moiety to guide electrophilic substitution to the 5-position .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., with Boc groups) to isolate desired reaction pathways .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side products (e.g., via controlled heating in cyclohexanone with Al₂O₃ as a support) .

Q. How can the compound’s stability under varying pH or temperature conditions be systematically evaluated?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Fit degradation data to Arrhenius equations to predict shelf-life.
  • Solid-State Stability : Perform TGA/DSC to assess thermal decomposition thresholds .

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